L-Methioninsulfoximin

Übersicht

Beschreibung

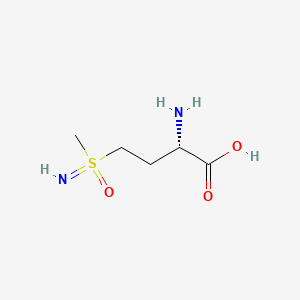

L-Methionine sulfoximine is a sulfoximine derivative of the amino acid methionine. It is known for its potent inhibitory effects on the enzyme glutamine synthetase, making it a valuable tool in biochemical research. This compound exists as two diastereomers, L-S-Methionine sulfoximine and L-R-Methionine sulfoximine, each with distinct biological activities .

Wissenschaftliche Forschungsanwendungen

Biotechnology Applications

1.1. Glutamine Synthetase Inhibition

L-Methionine sulfoximine is primarily recognized as an inhibitor of glutamine synthetase, an enzyme crucial for the synthesis of glutamine from glutamate and ammonia. This inhibition is particularly useful in biotechnological applications involving mammalian cell lines, such as Chinese hamster ovary (CHO) cells. These cells are widely used for the production of recombinant proteins.

- Enhanced Productivity : Research indicates that supplementation with L-methionine sulfoximine can enhance the productivity of GS-CHOK1SV cell lines by promoting glutathione biosynthesis, which plays a vital role in maintaining cellular redox balance during protein production .

- Auxotrophy Creation : By inhibiting endogenous glutamine synthetase, MSX creates a glutamine auxotrophy in host cells. This allows for the selection of transfectants with increased expression of glutamine synthetase from an expression vector, thereby improving recombinant protein yields .

1.2. Industrial Cell Culture Processes

The application of L-methionine sulfoximine has been shown to improve the efficiency and reliability of industrial cell culture processes used in the production of biologics. Studies have demonstrated that high levels of MSX can enhance productivity and stability in multiple recombinant GS CHO cell lines without compromising product quality .

Neuropharmacological Applications

2.1. Convulsant Properties

L-Methionine sulfoximine acts as a potent convulsant and has been utilized in neuropharmacological research to study mechanisms underlying seizure activity. Its ability to induce convulsions makes it a valuable tool for investigating the role of glutamate and other neurotransmitters in seizure disorders .

- Impact on Glutamate Dynamics : In primary cortical astrocyte cultures, L-methionine sulfoximine has been shown to significantly affect glutamine dynamics, which is critical for understanding excitatory neurotransmission and potential therapeutic targets for epilepsy .

Plant Physiology Applications

3.1. Inhibition of Glutamine Synthetase in Plants

In plant physiology, L-methionine sulfoximine has been used to study nitrogen metabolism by inhibiting glutamine synthetase activity in various crops such as wheat, barley, corn, and sorghum. This inhibition leads to alterations in nitrogen assimilation processes and can affect growth and development .

- Research Findings : Studies have indicated that treatment with L-methionine sulfoximine can increase ornithine decarboxylase activity while decreasing survival rates under conditions of transient cerebral ischemia . This highlights the compound's utility in understanding stress responses in plants.

Case Studies

Wirkmechanismus

Target of Action

L-Methionine sulfoximine (MSO) primarily targets the enzyme glutamine synthetase . This enzyme plays a crucial role in the metabolism of nitrogen by catalyzing the condensation of glutamate and ammonia to form glutamine .

Mode of Action

MSO acts as an irreversible inhibitor of glutamine synthetase . It is phosphorylated by the enzyme, and the resulting product acts as a transition state analog that is unable to diffuse from the active site, thereby inhibiting the enzyme . This interaction with its target leads to a decrease in the production of glutamate .

Biochemical Pathways

The inhibition of glutamine synthetase by MSO affects the glutamate-glutamine cycle , a crucial biochemical pathway in nitrogen metabolism . This cycle involves the conversion of glutamate to glutamine, which is then transported to other cells where it can be converted back to glutamate . By inhibiting glutamine synthetase, MSO disrupts this cycle, leading to a decrease in the production of glutamate .

Pharmacokinetics

It is known that mso is a small molecule that can be incorporated into natural polypeptides This suggests that it may have good bioavailability and can be distributed throughout the body

Result of Action

The primary result of MSO’s action is a decrease in the production of glutamate . Overproduction of glutamate can lead to excitotoxicity, which can cause cell death . Therefore, by inhibiting glutamate production, MSO can prevent excitotoxicity . This has been shown to increase the longevity of mice in a model of Lou Gehrig’s disease .

Action Environment

The action of MSO can be influenced by various environmental factors. For example, the presence of glutamine can affect the ability of MSO to inhibit glutamine synthetase Additionally, the pH and temperature of the environment can potentially influence the stability and efficacy of MSO

Biochemische Analyse

Biochemical Properties

L-Methionine sulfoximine interacts with the enzyme glutamine synthetase . This enzyme plays a key role in the metabolism of nitrogen by catalyzing the condensation of glutamate and ammonia to form glutamine . The inhibition of glutamine synthetase by L-Methionine sulfoximine can impact various biochemical reactions, particularly those involving the metabolism of nitrogen .

Cellular Effects

L-Methionine sulfoximine has been shown to have significant effects on various types of cells and cellular processes. For instance, it can inhibit the production of glutamate in the brain, thereby preventing excitotoxicity, a process that can lead to cell death . This property of L-Methionine sulfoximine has been utilized in research models for diseases like Lou Gehrig’s disease .

Molecular Mechanism

The mechanism of action of L-Methionine sulfoximine involves its interaction with glutamine synthetase. L-Methionine sulfoximine is phosphorylated by glutamine synthetase, and the resulting product acts as a transition state analog that is unable to diffuse from the active site, thereby inhibiting the enzyme .

Dosage Effects in Animal Models

In animal models, L-Methionine sulfoximine has been shown to have protective effects against acute ammonia intoxication .

Metabolic Pathways

L-Methionine sulfoximine is involved in the metabolic pathway of nitrogen, specifically in the process of glutamine synthesis . By inhibiting glutamine synthetase, L-Methionine sulfoximine can significantly alter the flux of this pathway .

Subcellular Localization

The subcellular localization of L-Methionine sulfoximine is likely to be wherever glutamine synthetase is found within the cell. Given that glutamine synthetase is a cytosolic enzyme, it is reasonable to assume that L-Methionine sulfoximine would also be found in the cytosol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: L-Methionine sulfoximine can be synthesized through the oxidation of methionine. One common method involves reacting methionine with hydrogen peroxide in the presence of acetic acid or water to form methionine sulfoxide. This intermediate is then treated with a concentrated sulfuric acid-oleum mixture to yield L-Methionine sulfoximine .

Industrial Production Methods: Industrial production of L-Methionine sulfoximine typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: L-Methionine sulfoximine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoximine derivatives.

Reduction: Although less common, reduction reactions can modify its sulfoximine group.

Substitution: It can participate in substitution reactions, particularly at the sulfoximine nitrogen.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of acetic acid or water.

Substitution: Copper(II)-mediated N-H cross-coupling with arylboronic acid reagents.

Major Products:

Oxidation Products: Various sulfoximine derivatives.

Substitution Products: Aryl-substituted sulfoximines.

Vergleich Mit ähnlichen Verbindungen

Buthionine sulfoximine: Another sulfoximine derivative known for its ability to inhibit γ-glutamylcysteine synthetase.

Glufosinate: A herbicide that also acts as a glutamine synthetase inhibitor.

Uniqueness of L-Methionine Sulfoximine: L-Methionine sulfoximine is unique due to its dual diastereomeric forms, each with distinct biological activities. Its potent inhibition of glutamine synthetase and its applications in neurodegenerative disease research further distinguish it from other similar compounds .

Biologische Aktivität

L-Methionine sulfoximine (MSO) is a derivative of the amino acid methionine, known for its biological activity primarily as a glutamine synthetase inhibitor. This compound has garnered attention due to its convulsant properties and potential therapeutic applications in neurodegenerative diseases and hyperammonemia. This article provides a comprehensive overview of the biological activity of L-methionine sulfoximine, including its mechanisms of action, case studies, and relevant research findings.

L-Methionine sulfoximine acts primarily by irreversibly inhibiting glutamine synthetase, an enzyme critical for converting glutamate and ammonia into glutamine. This inhibition leads to an increase in cytosolic glutamate levels, which can result in excitotoxicity—a condition that contributes to neuronal damage. The compound specifically targets the active site of the enzyme, forming a stable complex that prevents normal enzymatic function .

Key Findings:

- Convulsant Activity : Only the L-isomer of methionine sulfoximine exhibits convulsant properties, as demonstrated in various animal studies. In particular, it has been shown to induce seizures in mice and dogs at certain doses .

- Neuroprotective Effects : Interestingly, sub-convulsive doses of MSO have been reported to provide neuroprotection in rodent models of hyperammonemia and amyotrophic lateral sclerosis (ALS), suggesting a dual role depending on dosage .

Case Studies

- Convulsant Properties : A study conducted by Sellinger et al. (1968) found that administration of L-methionine sulfoximine resulted in convulsions in mice, correlating with its inhibition of glutamine synthetase activity. The study highlighted that only the S-isomer was responsible for these effects .

- Neuroprotection in Hyperammonemia : Research indicated that low doses of MSO could mitigate neurotoxic effects associated with elevated ammonia levels in rodent models. This suggests potential therapeutic applications for conditions characterized by hyperammonemia .

- Anti-inflammatory Effects : In a model involving lipopolysaccharide-induced liver failure, pretreatment with MSO significantly improved survival rates from 20% to nearly 80%. This effect was attributed to its ability to suppress pro-inflammatory cytokines such as TNFα and IL-6, indicating a broader immunomodulatory role .

Data Tables

| Study | Findings | Dosage | Outcome |

|---|---|---|---|

| Sellinger et al. (1968) | Induced convulsions in mice | Varies | Convulsant activity confirmed |

| Ghittoni et al. (1970) | Increased brain methionine levels | 4.7 mmoles/kg D-methionine | Altered neurotransmitter dynamics |

| CORE Study (2020) | Improved survival in inflammatory liver failure model | 50 mg/kg MSO | Increased survival from 20% to 80% |

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-(methylsulfonimidoyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3S/c1-11(7,10)3-2-4(6)5(8)9/h4,7H,2-3,6H2,1H3,(H,8,9)/t4-,11?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTAYKAGBXMACB-DPVSGNNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=N)(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936181 | |

| Record name | L-Methionine sulfoximine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15985-39-4, 21752-32-9, 21752-31-8 | |

| Record name | L-Methionine-DL-sulfoximine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15985-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Methionine-S,R-sulfoximine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015985394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methionine sulfoximine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021752329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methionine sulfoximine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14103 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Methionine sulfoximine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Methionine sulfoximine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIONINE SULFOXIMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9P6YZ6JX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHIONINE SULFOXIMINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X87YR5KVS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHIONINE SULFOXIMINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE3D2PZ3TT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.